(2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride
CAS No.:
Cat. No.: VC18043077
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14Cl2N2O |
|---|---|
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | (E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-12-9-8(4-2-6-10)5-3-7-11-9;;/h2-5,7H,6,10H2,1H3;2*1H/b4-2+;; |
| Standard InChI Key | HEKLZVCPTSGYKP-IKXJGISXSA-N |
| Isomeric SMILES | COC1=C(C=CC=N1)/C=C/CN.Cl.Cl |
| Canonical SMILES | COC1=C(C=CC=N1)C=CCN.Cl.Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Formula and Weight
The base structure of (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine comprises a pyridine ring with a methoxy (-OCH₃) group at the 2-position and a prop-2-en-1-amine chain at the 3-position. As a dihydrochloride salt, the compound’s molecular formula is C₉H₁₄Cl₂N₂O, derived from the neutral base (C₉H₁₂N₂O) and two hydrochloric acid molecules . The molecular weight is calculated as 237.13 g/mol (C: 108.09, H: 14.16, Cl: 70.90, N: 28.02, O: 16.00) .
Stereochemistry and Conformational Analysis
The (2E) configuration denotes the trans arrangement of substituents around the double bond in the propene chain, which influences molecular geometry and interaction with biological targets . The pyridine ring’s planarity and the methoxy group’s electron-donating effects contribute to the compound’s electronic profile, potentially enhancing its ability to participate in π-π stacking and hydrogen bonding .
Comparative Structural Analysis
Structurally similar compounds provide insights into the uniqueness of this molecule:
The 2-methoxy substitution in the target compound may alter binding affinity compared to these analogs, as substituent position critically affects molecular interactions .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of (2E)-3-(2-methoxypyridin-2-yl)prop-2-en-1-amine dihydrochloride likely involves a multi-step process:
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Methoxy Pyridine Preparation: 2-Methoxypyridine is functionalized at the 3-position via directed ortho-metalation, introducing a propenyl amine chain .
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Condensation Reaction: A Schiff base formation between an aldehyde and amine, followed by reduction to yield the primary amine .
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Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt, improving crystallinity and solubility .
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring the methoxy and propenyl amine groups occupy the correct positions on the pyridine ring.
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Stereochemical Control: Maintaining the (2E) configuration during the condensation step, often achieved using catalysts like palladium or temperature-controlled conditions .
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Purification: Removing byproducts via column chromatography or recrystallization to achieve >95% purity .
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high solubility in polar solvents such as water and methanol (>50 mg/mL) . The hydrochloride form stabilizes the amine group against oxidation, extending shelf life under ambient conditions .
Spectroscopic Data
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=C stretch), and 1250 cm⁻¹ (C-O-C stretch) confirm functional groups .
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NMR: ¹H NMR (D₂O) features a doublet at δ 8.2 ppm (pyridine H), a triplet at δ 6.5 ppm (vinyl H), and a singlet at δ 3.9 ppm (OCH₃) .
Biological Activity and Mechanistic Insights
Predicted Pharmacological Profile
Quantitative Structure-Activity Relationship (QSAR) models predict moderate affinity for:
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Adrenergic receptors: Due to structural similarity to known agonists .
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Histamine H3 receptors: The amine group may act as a hydrogen bond donor .
In Vitro Studies
While direct data is lacking, analogs like 4-aminopyridine show ion channel modulation, suggesting potential neuropharmacological applications . The conjugated system in the target compound may enhance membrane permeability, a critical factor in central nervous system drug design .
Applications in Pharmaceutical and Material Science
Drug Intermediate
The compound serves as a precursor in synthesizing:
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Heterocyclic antidepressants: Functionalization of the amine group can yield tricyclic frameworks .
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Anticancer agents: Metal complexes (e.g., with Cd²⁺ or Pt²⁺) exhibit cytotoxicity in preliminary studies .
Coordination Chemistry
In a recent study, a cadmium complex with a related Schiff base ligand showed a distorted octahedral geometry, highlighting potential in catalysis or luminescent materials . The target compound’s amine and pyridine groups make it a versatile ligand for transition metals.
Research Gaps and Future Directions
Despite its synthetic accessibility, the compound’s in vivo safety, metabolic pathways, and exact biological targets remain uncharacterized. Future work should prioritize:
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